Methyl vinyl ether
Description
Historical Trajectory and Evolution of Methyl Vinyl Ether Research
The industrial synthesis of vinyl ethers, including MVE, is a significant achievement in modern chemistry, largely attributed to the work of Walter Reppe in the late 1920s and 1930s. encyclopedia.comchemistryviews.org His research on the high-pressure reactions of acetylene (B1199291), now known as "Reppe chemistry," established a method for producing vinyl ethers by reacting acetylene with alcohols in the presence of a base. wikipedia.orgchemistryviews.orggoogle.com This process involves the vinylation of methanol (B129727), a reaction that became a cornerstone for the large-scale production of these valuable monomers. chemistryviews.orggoogle.com
Initially, the interest in polyvinyl ethers stemmed from their potential as alternatives to the then-problematic polyvinyl chloride (PVC). encyclopedia.com The study of vinyl ether polymerization has a rich history; the discovery in 1949 that isobutyl vinyl ether could be polymerized with stereoregularity was a pivotal moment that launched the broader field of stereochemical studies in polymers. researchgate.net Though poly(this compound) was the only homopolymer to achieve significant commercial success, its importance has since shifted towards more specialized applications. researchgate.net
Broad Significance of this compound as a Fundamental Chemical Compound
The significance of this compound lies in the reactivity of its vinyl group. wikipedia.org The electron-donating nature of the adjacent ether oxygen makes the double bond highly susceptible to cationic polymerization, a characteristic that distinguishes it from monomers like styrene (B11656) or isobutylene. wikipedia.orgresearchgate.net This reactivity allows for the synthesis of poly(this compound) (PMVE) and a variety of copolymers. wikipedia.org
MVE is a key monomer in the production of polymers and copolymers used in coatings, adhesives, and as resin modifiers. ashland.comimarcgroup.com One of the most notable copolymers is poly(this compound-alt-maleic anhydride) (P(MVE-MA)), which finds applications in personal care products, pharmaceutical formulations as an excipient, and in the creation of antimicrobial hydrogels. researchgate.netsigmaaldrich.comnordmann.global Furthermore, MVE participates in other important organic reactions, such as [4+2] cycloaddition reactions. Its reaction with acrolein is a crucial step in the commercial synthesis of glutaraldehyde, a widely used disinfectant and crosslinking agent. wikipedia.orggoogle.com
Current Research Landscape and Emerging Academic Focus Areas
Contemporary research on this compound is vibrant and multifaceted. A major focus is on advancing controlled and living cationic polymerization techniques. tandfonline.com These methods allow for the precise synthesis of well-defined polymer architectures, including block copolymers with specific functionalities. researchgate.nettandfonline.comacs.org For instance, researchers have successfully synthesized block copolymers of MVE and styrene, creating materials with unique properties. researchgate.netacs.org
Another significant research area is the development of more sustainable synthesis routes for MVE. rsc.org Recent studies have explored the production of MVE from biomass-derived ethylene (B1197577) glycol dimethyl ether using solid base catalysts, presenting a greener alternative to the traditional acetylene-based Reppe process. rsc.org There is also ongoing work in exploring new catalytic systems to improve the efficiency and product distribution of MVE reactions, such as using Al₂O₃ hollow spheres to catalyze the conversion of MVE to propylene. rsc.org The unique properties of PMVE, such as its water solubility and lower critical solution temperature (LCST), continue to attract academic interest for applications in "smart" materials. tandfonline.com
Interdisciplinary Relevance in Contemporary Chemical Science
The applications of this compound and its polymers extend across numerous scientific disciplines, highlighting its interdisciplinary importance.
Materials Science: MVE is fundamental to the creation of advanced materials. Its polymers and copolymers are used in coatings, lacquers, and adhesives to enhance durability and performance. ashland.comimarcgroup.com Copolymers with maleic anhydride (B1165640) are used to create hydrogels for various purposes, including as separator membranes in batteries and for protein purification. sigmaaldrich.compatsnap.com The development of divinyl ethers as components in radiation-cured coatings is an emerging area, valued because their cationic polymerization is less sensitive to oxygen inhibition than that of acrylates. researchgate.net
Medicinal and Pharmaceutical Science: In the pharmaceutical sector, MVE derivatives serve as key intermediates in drug synthesis. imarcgroup.com Its copolymers, particularly with maleic anhydride, are used as excipients and film-forming agents in drug delivery systems. nordmann.global These copolymers have also been investigated for creating nanoparticles that can act as immune system activators and for developing hydrogels for the three-dimensional culturing of tumor cells in cancer research. patsnap.com
Organic Synthesis: MVE remains a valuable and versatile building block in organic synthesis. wikipedia.org Its ability to undergo cycloaddition reactions and serve as a precursor for other functional molecules, like glutaraldehyde, makes it a staple in the synthesis of complex organic compounds. wikipedia.orggoogle.com Research into the palladium-catalyzed arylation of MVE further expands its utility in creating functionalized aromatic ketones. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxyethene | |
|---|---|---|
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InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |
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InChI Key |
XJRBAMWJDBPFIM-UHFFFAOYSA-N | |
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Canonical SMILES |
COC=C | |
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Molecular Formula |
C3H6O | |
| Record name | VINYL METHYL ETHER | |
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Related CAS |
9003-09-2 | |
| Record name | Poly(vinyl methyl ether) | |
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DSSTOX Substance ID |
DTXSID4026761 | |
| Record name | Methoxyethene | |
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Molecular Weight |
58.08 g/mol | |
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Physical Description |
Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Ethene, methoxy- | |
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| Record name | Vinyl methyl ether | |
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Boiling Point |
41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Vinyl methyl ether | |
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Flash Point |
-69 °F (USCG, 1999) | |
| Record name | VINYL METHYL ETHER | |
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Solubility |
In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |
| Record name | Vinyl methyl ether | |
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Density |
0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Vinyl methyl ether | |
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Vapor Density |
2.0 (Air = 1) | |
| Record name | Vinyl methyl ether | |
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Vapor Pressure |
1316.0 [mmHg], 1316 mm Hg at 25 °C | |
| Record name | Vinyl methyl ether | |
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Color/Form |
Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |
CAS No. |
107-25-5, 9003-09-2 | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Methyl vinyl ether | |
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| Record name | METHYL VINYL ETHER | |
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Melting Point |
-188 °F (USCG, 1999), -122 °C | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Vinyl methyl ether | |
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Advanced Synthetic Methodologies for Methyl Vinyl Ether
Traditional and Industrial Preparative Routes
The cornerstone of industrial methyl vinyl ether production has historically been the Reppe vinylation process. isu.ruisu.ruacs.org This method involves the base-catalyzed reaction of methanol (B129727) with acetylene (B1199291). isu.ruisu.ruacs.orgwikipedia.org
The reaction is typically carried out under high pressure, ranging from 20 to 60 atmospheres, and at elevated temperatures, often up to 165°C. isu.ruisu.ru Potassium hydroxide (B78521) or potassium methoxide (B1231860) frequently serves as the catalyst. scientificspectator.comwikimedia.org While effective, the stringent reaction conditions and the use of caustic catalysts have prompted the exploration of alternative and more sustainable synthetic pathways. rsc.orgrsc.org
Another established industrial method involves the reaction of methanol and acetaldehyde (B116499) in the presence of an acid catalyst, such as sulfuric or phosphoric acid, at temperatures between 100°C and 200°C. expertmarketresearch.com A continuous process has also been developed where acetaldehyde and methanol are reacted to form acetaldehyde dimethyl acetal, which is then thermally decomposed to yield this compound. google.com
A catalytic oxidation process developed by ICI involves reacting ethylene (B1197577) with methanol in the presence of palladium chloride complexes or palladium metal. nih.govprocurementresource.com However, the industrial-scale implementation of this method is not widely documented. nih.gov
Sustainable and Bio-Inspired Synthesis of this compound
In response to the environmental and safety concerns associated with traditional methods, significant research has focused on developing greener and more sustainable routes to this compound.
Utilization of Biomass-Derived Feedstocks (e.g., Ethylene Glycol Dimethyl Ether)
A promising sustainable strategy involves the synthesis of this compound from biomass-derived feedstocks. rsc.orgrsc.org One such approach utilizes ethylene glycol dimethyl ether (EGDE), which can be derived from biomass. rsc.orgrsc.orgexpertmarketresearch.com The process involves the methanol elimination reaction from EGDE. rsc.orgrsc.org This route is advantageous as the byproduct, methanol, can be recycled for the synthesis of EGDE from ethylene glycol, enhancing the atom economy of the process. rsc.org
Catalytic Systems for Environmentally Benign Synthesis (e.g., Solid Base Catalysts, Zinc Oxide on Silica)
The development of efficient and environmentally friendly catalytic systems is central to sustainable MVE synthesis.
Solid Base Catalysts: Calcium oxide-based solid bases have proven effective in the synthesis of MVE from EGDE at atmospheric pressure. rsc.orgrsc.org A co-precipitated calcium oxide and magnesium oxide (CaO-MgO) catalyst, with a Ca/Mg molar ratio of 2, has demonstrated high efficiency, achieving 100% conversion of EGDE and 93.5% selectivity to MVE at 400°C. rsc.orgrsc.orgexpertmarketresearch.com The strongly basic sites on the CaO-MgO surface are believed to facilitate the formation of MVE. rsc.orgrsc.org
Zinc Oxide on Silica (B1680970): An amorphous catalyst composed of zinc oxide on silica has been identified as an efficient and durable catalyst for the reaction of acetylene with methanol to produce this compound. acs.orgresearchgate.netgoogle.com This catalyst promotes the formation of MVE as the primary product. researchgate.net
Continuous Production Processes and Process Optimization
Efforts to improve the industrial viability of this compound synthesis have led to the development of continuous production processes. One such process involves reacting methanol with ethyne (B1235809) in the liquid phase in the presence of a basic alkali metal or alkaline earth metal compound. google.comgoogle.com This reaction is carried out at temperatures between 40 and 300°C and pressures from 0.1 to 5 MPa, crucially in the absence of a continuous gas phase and maintaining an MVE concentration below 30% by weight in the liquid phase. google.comgoogle.com
Another continuous method starts with acetaldehyde and methanol, proceeding via acetaldehyde dimethyl acetal. google.com This process simplifies the separation and recycling of reactants, intermediates, and byproducts, making it industrially advantageous. google.com Process optimization for the reaction of acetylene and methanol has been explored by studying the reaction kinetics at various temperatures to serve as a basis for process improvements. researchgate.net
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The base-catalyzed vinylation of methanol with acetylene has been a subject of detailed mechanistic studies.
The reaction is understood to proceed via a nucleophilic addition of the methoxide ion to the acetylene triple bond. isu.ru In superbasic media like potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO), the reaction can proceed at atmospheric pressure and lower temperatures (80–100°C). isu.ru
Quantum-chemical studies have elucidated the reaction pathway in a KOH/DMSO/CH3OH/C2H2 system. isu.ru These studies suggest that the entire conversion cycle, including the generation of the active nucleophile, its addition to acetylene to form a carbanion intermediate, and the final formation of this compound with regeneration of the catalyst, can occur within the coordination sphere of a non-dissociated KOH molecule. isu.ru The formation of the CH3O-CH=CH- carbanion bonded to the potassium center is considered the limiting step of the process. isu.ru
The hydrolysis of this compound has also been investigated to understand its reaction mechanism under different conditions. cdnsciencepub.com Furthermore, theoretical studies have explored the reaction mechanism and selectivity of the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and this compound. mdpi.comnih.gov
Detailed Reactivity and Reaction Mechanism Studies of Methyl Vinyl Ether
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of vinyl ethers, including methyl vinyl ether, is a well-studied reaction that proceeds through a generally accepted mechanism. This process involves the rate-determining protonation of the vinyl group at the β-carbon, leading to the formation of an alkoxycarbocation intermediate. This is followed by the rapid hydration of the cation and subsequent decomposition of the resulting hemiacetal. cdnsciencepub.com
Kinetic Studies and Solvent Isotope Effects
Kinetic studies are crucial for elucidating reaction mechanisms. In the case of vinyl ether hydrolysis, the reaction is typically first-order with respect to both the ether and the acid catalyst. oup.com A significant tool in these studies is the solvent isotope effect, which compares the reaction rates in H₂O and D₂O.
For the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether, the hydronium ion catalytic coefficient was determined to be kH+ = 2.86 M⁻¹ s⁻¹ at 25°C. cdnsciencepub.com The solvent isotope effect (kH+/kD+) for this reaction was found to be 3.68. cdnsciencepub.com Similarly, the hydrolysis of divinyl ether yielded a solvent isotope effect of kH/kD = 3.0. researchgate.net These values, being greater than 1, indicate that the proton transfer from the catalyst to the substrate is the rate-determining step of the reaction. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is a hallmark of the conventional mechanism for vinyl ether hydrolysis. cdnsciencepub.com
The Brønsted α value, derived from general acid catalysis studies, provides further insight into the transition state of the proton transfer. For a series of vinyl ethers, the Brønsted α was found to be approximately 0.5. scispace.com
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Ethers This table is interactive. Users can sort and filter the data.
| Compound | Catalytic Coefficient (kH+) | Solvent Isotope Effect (kH+/kD+) | Brønsted α | Reference |
|---|---|---|---|---|
| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | 2.86 M⁻¹ s⁻¹ | 3.68 | cdnsciencepub.com | |
| Divinyl Ether | 0.0084 M⁻¹ s⁻¹ | 3.0 | researchgate.net | |
| Various Vinyl Ethers | ~0.5 | scispace.com |
Alkoxycarbocation Intermediates and Water Addition Pathways
The formation of an alkoxycarbocation intermediate is a key feature of the acid-catalyzed hydrolysis of vinyl ethers. cdnsciencepub.com This intermediate is generated through the rate-determining protonation of the β-carbon of the vinyl group. cdnsciencepub.com
Oxygen-18 tracer studies have been employed to confirm the subsequent reaction pathway of this cation. For methyl α-(2,6-dimethoxyphenyl)vinyl ether, it was demonstrated that despite potential steric hindrance from the two ortho substituents, the water molecule adds to the cationic carbon atom to form a hemiacetal. cdnsciencepub.com This rules out an alternative mechanism involving nucleophilic attack of water on the methyl group that is distant from the carbocation center. cdnsciencepub.com The hemiacetal then rapidly decomposes to the final products. cdnsciencepub.com
Substituent Effects on Hydrolysis Rates
The rate of acid-catalyzed hydrolysis is significantly influenced by substituents on the vinyl ether structure. Electron-releasing groups at the α-position of the vinyl ether enhance the reaction rate by stabilizing the alkoxycarbocation intermediate, thereby lowering the activation energy for its formation. nih.gov Conversely, electron-withdrawing groups destabilize the intermediate and decrease the hydrolysis rate. nih.gov
For instance, a methyl group at the α-position increases the reactivity by a factor of 363 due to its ability to stabilize the carbocation. nih.govresearchgate.net An α-phenyl substituent, however, only increases the reactivity 70-fold. nih.govresearchgate.net This is attributed to the phenyl group's ability to stabilize the starting vinyl ether through conjugation, which retards the rate of carbocation formation. nih.govresearchgate.net α-Methoxy substitution leads to a dramatic increase in the hydrolysis rate because the two methoxy (B1213986) groups strongly stabilize the carbocation intermediate. nih.govresearchgate.net In contrast, substituents at the β-position, such as alkyl or phenyl groups, tend to destabilize the carbocation intermediate through electron-withdrawing polar effects. nih.govresearchgate.net
The effect of ring substituents on the hydrolysis rates of phenyl vinyl ethers (CH₂=CHOC₆H₄X) follows the Hammett ρσ relationship, with a reaction constant ρ of -2.21 at 35°C, confirming the development of positive charge in the transition state. oup.com
Atmospheric Oxidation Chemistry of this compound
This compound is subject to oxidation in the atmosphere, primarily initiated by chlorine atoms and ozone. These reactions contribute to the formation of secondary organic aerosols and other atmospheric pollutants.
Chlorine Atom-Initiated Oxidation Mechanisms and Rate Constants
The reaction of this compound with chlorine atoms in the atmosphere proceeds through two primary pathways: Cl-addition to the double bond and H-abstraction from the methyl group. nih.govacs.org Computational studies have shown that the Cl-addition channels are dominant, while the H-abstraction channels are negligible. nih.govacs.org The major products of this oxidation are formyl chloride and formaldehyde (B43269). nih.govacs.org
The total rate constant for the reaction of this compound with Cl atoms has been calculated over a range of temperatures and pressures. At 298 K and 760 Torr, the total rate coefficient is k_tot = 1.25 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The Arrhenius expression over the temperature range of 200–400 K is given as k_tot = 5.64 × 10⁻¹¹ exp(215.1/T). nih.govacs.org Based on these rate constants, the atmospheric lifetime of this compound with respect to Cl atoms is estimated to be approximately 2.23 hours. nih.govacs.org
Table 2: Rate Constants for the Cl-Initiated Oxidation of this compound This table is interactive. Users can sort and filter the data.
| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 298 | 760 | 1.25 × 10⁻¹⁰ | nih.govacs.org |
Ozone-Initiated Oxidation Pathways and Primary Ozonide Interconversions
The ozonolysis of this compound is an important atmospheric degradation pathway that can lead to the formation of secondary organic aerosols. researchgate.netcopernicus.org The initial step involves the addition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). researchgate.netd-nb.info
This primary ozonide can exist as two isomers, syn- and anti-POZ. researchgate.net Theoretical studies indicate that while the synperiplanar conformer of this compound is more stable, the antiperiplanar conformer plays a more significant role in forming the primary ozonides due to lower energy barriers. researchgate.net The primary ozonide subsequently decomposes through two main channels, leading to the formation of a Criegee intermediate (CH₂OO) and methyl formate (B1220265), or a methoxylated Criegee intermediate (CH₃O-CHOO) and formaldehyde. researchgate.netd-nb.info The cleavage of the primary ozonides predominantly leads to the formation of the CH₂OO Criegee intermediate. researchgate.net
Transition Metal-Mediated Transformations
Transition metal complexes, particularly those of rhodium, have been shown to be effective in activating the otherwise inert bonds of perfluorinated olefins like PMVE. researchgate.netresearchgate.net These transformations often involve the cleavage of strong carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds, opening pathways for the synthesis of new fluorinated building blocks. researchgate.netrsc.org
Studies have investigated the reactivity of PMVE with rhodium(I) phosphine (B1218219) complexes, such as [Rh(H)(PEt₃)₃]. rsc.orgnih.govrsc.org These investigations revealed unique reactivity patterns, distinct from those observed with other fluoroolefins like hexafluoropropene. rsc.orgnih.gov The reaction pathways are characterized by the cleavage of C–O and C–F bonds and subsequent decarbonylation steps. rsc.orgrsc.orgrsc.org The interaction begins with the coordination of the PMVE olefin to the rhodium center, followed by insertion into the rhodium-hydride (Rh-H) bond and a β-OCF₃ elimination step. nih.gov
The reaction of PMVE with the rhodium(I) hydrido complex [Rh(H)(PEt₃)₃] initiates a cascade of bond-breaking events. A key step is the β-elimination of the trifluoromethoxy group (-OCF₃), which constitutes a C-O bond cleavage. rsc.orgnih.gov This process ultimately leads to the transformation of the OCF₃ ligand to generate a carbonyl (CO) ligand and fluoride (B91410) at the rhodium center, forming complexes like trans-[Rh(F)(CO)(PEt₃)₂]. rsc.orgrsc.org
Furthermore, the process involves C-F bond cleavage. The liberated phosphine, PEt₃, can mediate a metal-free C-F bond activation through oxidative addition at the phosphine center. nih.gov Additionally, a remarkable insertion of a PMVE molecule into the rhodium-fluorine (Rh-F) bond of the newly formed fluorido complex has been observed, which is a rare event for rhodium complexes. rsc.orgnih.gov This insertion leads to the formation of a –CF(OCF₃)(CF₃) ligand, demonstrating a direct C-F bond transformation at the metal center. rsc.org
A significant finding in the study of PMVE's reaction with rhodium(I) phosphine complexes is that decarbonylation—the removal of a carbonyl group—can occur through two distinct pathways. rsc.orgnih.gov
Metal-Centered Decarbonylation : The rhodium complex itself facilitates the decomposition of the OCF₃ group from PMVE. This moiety serves as the source for the carbonyl (CO) ligand found in the resulting rhodium carbonyl complexes, such as trans-[Rh(F)(CO)(PEt₃)₂]. rsc.orgrsc.org This process generates trifluoroethylene (B1203016) as a byproduct. rsc.org
Phosphine-Mediated Decarbonylation : In a parallel, metal-free process, the triethylphosphine (B1216732) (PEt₃) ligand, liberated from the rhodium complex, can directly attack a PMVE molecule. nih.gov This is characterized by the oxidative addition of PMVE at the phosphine, forming fluorophosphorane intermediates. rsc.orgnih.gov These intermediates subsequently decompose to yield Et₃PF₂, carbon monoxide (CO), and presumably tetrafluoroethene. rsc.orgnih.govrsc.org
Activation of Perfluoro(this compound) at Rhodium(I) Phosphine Complexes
Other Significant Reaction Pathways
While atmospheric oxidation and transition metal-mediated transformations are major areas of study, other reactions of PMVE have been reported. These include hydroamination with secondary amines and the addition of azoles to the double bond. nih.gov
Data Tables
Table 1: Key Reaction Products from PMVE Degradation and Transformation
| Reaction Type | Reactants | Key Products | Source(s) |
| Atmospheric Oxidation | PMVE, OH radicals, O₂ | Perfluorinated methyl formate (CF₃OCFO), Carbonyl fluoride (CF₂O), Perfluoro glyoxal (B1671930) (CFOCFO) | rsc.org, uni.lu |
| Rh(I) Phosphine Activation | PMVE, [Rh(H)(PEt₃)₃] | trans-[Rh(F)(CO)(PEt₃)₂], Et₃PF₂, Trifluoroethylene, trans-[Rh(CO)(CF(OCF₃)CF₃)(PEt₃)₂] | rsc.org, nih.gov, rsc.org |
Hydrogenation and Hydrocracking Catalyzed Reactions
The catalytic conversion of this compound (MVE) in the presence of hydrogen can lead to a variety of products, including those from hydrogenation, hydrolysis, and hydrocracking, depending on the catalyst and reaction conditions. figshare.com
Detailed research has explored the downstream products of MVE when reacting with hydrogen over different catalysts in a fixed-bed reactor. figshare.com The choice of catalyst and the temperature at which the reaction is conducted are critical factors that determine the final product distribution. figshare.comacs.org
At temperatures between 200 and 300 °C, distinct reaction pathways are observed with different catalysts:
Hydrogenation: Using a platinum oxide on alumina (B75360) (PtO₂/Al₂O₃) catalyst, MVE undergoes hydrogenation to yield methyl ethyl ether with a carbon yield of 59%. figshare.comacs.org
Hydrolysis: Over a nickel-molybdenum (B8610338) sulfide (B99878) on alumina (NiMoS/Al₂O₃) catalyst, MVE is hydrolyzed to acetaldehyde (B116499), achieving a 31% carbon yield. figshare.comacs.org
Hydrocracking: When copper oxide on alumina (CuO/Al₂O₃) or copper oxide on silica (B1680970) (CuO/SiO₂) is used as the catalyst, MVE is hydrocracked to produce ethanol (B145695), with carbon yields between 13% and 15%. figshare.comacs.org
At higher temperatures, ranging from 400 to 450 °C, the reaction over PtO₂/Al₂O₃ shifts towards hydrodeoxygenation, resulting in the formation of C2–C4 hydrocarbons with a high carbon yield of 95%. figshare.comacs.org In this higher temperature range, using a CuO/Al₂O₃ catalyst can lead to the formation of methylbenzenes, particularly hexamethylbenzene. figshare.com
The hydrogenation of the carbon-carbon double bond in vinyl ethers is a key reaction. Palladium catalysts supported on carbon (Pd/C) have been shown to be effective for the hydrogenation of various vinyl ethers to their corresponding saturated ethyl ethers. mdpi.com While palladium catalysts are active in hydrogenation, they generally show lower activity in the competing hydrogenolysis reaction (cleavage of the C-O bond) under mild conditions compared to platinum-based systems. mdpi.com
Table 1: Catalytic Conversion of this compound with H₂
| Catalyst | Temperature (°C) | Major Product | Reaction Type | Carbon Yield (%) |
| PtO₂/Al₂O₃ | 200–300 | Methyl ethyl ether | Hydrogenation | 59 |
| NiMoS/Al₂O₃ | 200–300 | Acetaldehyde | Hydrolysis | 31 |
| CuO/Al₂O₃ | 200–300 | Ethanol | Hydrocracking | 13–15 |
| CuO/SiO₂ | 200–300 | Ethanol | Hydrocracking | 13–15 |
| PtO₂/Al₂O₃ | 400–450 | C2–C4 hydrocarbons | Hydrodeoxygenation | 95 |
| CuO/Al₂O₃ | 400–450 | Hexamethylbenzene | Aromatization | - |
Cycloaddition Reactions (e.g., Diels-Alder, Hetero-Diels-Alder)
This compound is a key reactant in specific types of cycloaddition reactions, primarily due to its electronic properties. Its utility differs significantly between standard and inverse-electron-demand Diels-Alder reactions.
Diels-Alder Reactions
The conventional Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. vaia.com For this reaction to proceed efficiently, the dienophile typically requires electron-withdrawing groups to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). vaia.com this compound, however, possesses a methoxy group (-OCH₃), which is an electron-donating group. This group increases the electron density of the vinyl group, thereby raising the energy of the LUMO. vaia.com Consequently, this compound is generally not a reactive dienophile in normal-demand Diels-Alder reactions. vaia.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
In contrast to the standard reaction, the inverse-electron-demand Diels-Alder (also known as DAINV) involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. wikipedia.org this compound, being an electron-rich alkene, serves as an excellent dienophile in this class of reactions. wikipedia.org The electron-donating nature of its methoxy group raises the energy of its Highest Occupied Molecular Orbital (HOMO), facilitating a more effective orbital overlap with the LUMO of an electron-poor diene. wikipedia.org
Hetero-Diels-Alder (HDA) Reactions
This compound is frequently used in hetero-Diels-Alder (HDA) reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. mdpi.compreprints.org These reactions are powerful tools in synthetic chemistry for constructing heterocyclic compounds with high selectivity. mdpi.compreprints.org
A well-studied example is the HDA reaction between the ambident heterodiene 3-methylene-2,4-chromandione (MCDO) and this compound (MVE). mdpi.compreprints.orgresearchgate.net Theoretical studies using Molecular Electron Density Theory (MEDT) have provided detailed insights into the mechanism and selectivity of this reaction. mdpi.comresearchgate.netnih.gov
Key findings from these studies include:
Polarity: The reaction exhibits a highly polar character, with MVE acting as the strong nucleophile and MCDO as the strong electrophile. mdpi.comresearchgate.netnih.gov This is driven by the significant energy difference between the HOMO of MVE and the LUMO of MCDO. mdpi.com
Selectivity: The reaction demonstrates complete ortho regioselectivity and endo stereoselectivity. researchgate.netnih.gov The ortho selectivity can be explained by analyzing the Parr functions of the reactants. nih.gov
Activation Energy: Due to the high polar nature of the reaction, the activation energy is very low, allowing the reaction to proceed smoothly. preprints.orgnih.gov
Table 2: Reactivity of this compound in Diels-Alder Reactions
| Reaction Type | Diene Type | Dienophile Role of MVE | Reactivity | Rationale |
| Normal Diels-Alder | Electron-rich | Dienophile | Low | The electron-donating -OCH₃ group raises the LUMO energy of MVE, making it unreactive toward electron-rich dienes. vaia.com |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-poor | Dienophile | High | The electron-donating -OCH₃ group raises the HOMO energy of MVE, facilitating reaction with electron-poor dienes. wikipedia.org |
| Hetero-Diels-Alder (HDA) | Electron-poor Heterodiene | Dienophile | High | MVE acts as a strong nucleophilic dienophile, reacting with electrophilic heterodienes with high selectivity. mdpi.comresearchgate.net |
Advanced Polymerization and Copolymerization Science of Methyl Vinyl Ether
Cationic Polymerization of Methyl Vinyl Ether
Cationic polymerization is a chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. nih.gov This process continues as monomers successively add to the growing chain. nih.gov Monomers suitable for cationic polymerization typically contain electron-donating groups that can stabilize the positive charge of the propagating cationic chain. nih.govwikipedia.org this compound (MVE), with its electron-rich vinyl group, is a prime candidate for this type of polymerization. nih.gov
Fundamental Mechanisms and Propagating Species
The cationic polymerization of vinyl ethers like MVE proceeds through the attack of an electrophile on the electron-rich double bond of the monomer. This initiation step forms a carbocationic active center. nih.gov The propagating species is a carbenium ion, which is stabilized by the adjacent oxygen atom of the ether group through resonance. nii.ac.jp This stabilization is crucial for the polymerization to proceed effectively. The propagation continues by the sequential addition of monomer molecules to this growing carbocationic chain end. nih.gov However, the high reactivity of these carbocationic species can lead to undesirable side reactions, such as chain transfer and termination, which can affect the final polymer's properties. rsc.org
Controlled and Living Cationic Polymerization
A significant advancement in the polymerization of MVE is the development of controlled and living cationic polymerization techniques. nih.gov Living polymerization is a type of chain polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities. nih.govtandfonline.com The key to achieving living cationic polymerization is to establish a dynamic equilibrium between active (propagating) ionic species and dormant covalent species, where the rate of exchange is much faster than the rate of propagation. wikipedia.org
A semi-continuous process for the controlled cationic polymerization of MVE has been developed, allowing for the preparation of larger quantities of well-defined poly(this compound) (PMVE) with narrow molecular weight distributions (Đ ≤ 1.2). tandfonline.com
Initiator Systems and Activators (e.g., Lewis Acids, Added Salts, Organocatalysts)
The choice of initiator and activator is critical in controlling the cationic polymerization of MVE. mdpi.com Initiating systems often consist of a two-component system: a protonic acid (initiator) and a Lewis acid (activator or catalyst). mdpi.com The Lewis acid assists in the formation of the carbocation from the initiator, which then triggers propagation. mdpi.com
Common initiator systems for the living cationic polymerization of vinyl ethers include:
Lewis Acids: Strong Lewis acids like BF₃·OEt₂, SnCl₄, and TiCl₄ have been used, often at low temperatures to stabilize the propagating species. nih.govacs.org For instance, the combination of SnCl₄ with a bulky phosphoric acid ligand has been shown to be effective. acs.org Weaker Lewis acids such as ZnCl₂ and SnBr₄, in conjunction with an initiator like the HCl-isobutyl vinyl ether adduct, can also lead to living polymerization. researchgate.net A combination of 1,1-diethoxyethane (DEE), trimethylsilyl (B98337) iodide (TMSI), and ZnI₂ as an activator has been successfully used in a semi-continuous process for MVE polymerization. tandfonline.com
Added Salts: The addition of salts can influence the polymerization by affecting the nature of the counterion and the stability of the propagating species.
Organocatalysts: Metal-free organocatalysts have emerged as a viable alternative to traditional metal-based Lewis acids. acs.org For example, the organic acid 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) can protonate vinyl ether monomers, leading to a living polymerization process. nih.govacs.org The interaction between the cyclopentadienyl (B1206354) anion and the propagating carbocationic chain end helps to suppress chain-transfer events. nih.gov
| Initiator/Activator System | Monomer | Observations |
| 1,1-diethoxyethane (DEE)/trimethyl silyl (B83357) iodide (TMSI)/ZnI₂ | This compound (MVE) | Controlled semi-continuous polymerization with narrow MWD (≤ 1.2). tandfonline.com |
| SnCl₄ / Bulky Phosphoric Acid Ligand | Isobutyl Vinyl Ether (iBVE) | Effective for controlled polymerization. acs.org |
| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) | Various Vinyl Ethers | Living polymerization at room temperature under ambient conditions. nih.govacs.org |
| BF₃·OEt₂ | Vinyl Ethers | Used for stereoregular polymerization at low temperatures. acs.org |
Chain Transfer Processes and Control Strategies
Chain transfer is a significant side reaction in cationic polymerization that can limit the molecular weight of the resulting polymer. rsc.org It occurs when the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or impurity, terminating the original chain and initiating a new one. rsc.org
Strategies to control chain transfer include:
Low Temperatures: Conducting the polymerization at very low temperatures (e.g., below -60 °C) can stabilize the active cationic species and suppress chain transfer. rsc.orgnih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT): Cationic RAFT polymerization has become a powerful technique for controlling polymerization. nih.gov In this process, a chain transfer agent (CTA) is used to reversibly cap the growing polymer chain, establishing a dynamic equilibrium between active and dormant species. nih.gov This allows for the synthesis of polymers with predictable molecular weights and low dispersity. nih.gov Thioesters and dithiocarbamates are examples of CTAs used in this process. rsc.orgnih.gov
Use of Additives: The addition of Lewis bases, such as sulfides (e.g., dimethyl sulfide), can help to control the reactivity of the propagating carbocations and lead to narrower molecular weight distributions. nii.ac.jp
External Stimuli-Triggered Polymerization (e.g., Photochemical, Radiation-Induced)
External stimuli, particularly light, have been employed to trigger and control the cationic polymerization of vinyl ethers. nih.gov This approach offers excellent spatial and temporal control over the polymerization process. nih.gov
Photochemical Polymerization: Photoinitiating systems can be used to generate cations that initiate polymerization upon exposure to light. For instance, the visible-light irradiation of dimanganese decacarbonyl (Mn₂(CO)₁₀) in the presence of an alkyl bromide and diphenyliodonium (B167342) ions generates cations that can initiate the living cationic polymerization of vinyl ethers. nih.gov This process, termed photoinduced radical oxidation/addition/deactivation (PROAD), allows for controlled chain growth. nih.gov Dialkylphenacylsulfonium salts are another class of photoinitiators that can be activated by UV or visible light to polymerize vinyl ethers. acs.org
Photocontrolled RAFT Polymerization: The combination of photochemistry and RAFT polymerization provides a high degree of control. nih.gov In this method, a photocatalyst, upon light irradiation, facilitates the reversible activation and deactivation of the polymer chain through a RAFT-type mechanism. nih.gov This allows for the polymerization to be switched "on" and "off" by controlling the light source. acs.org For example, acridinium (B8443388) salts and methoxy-modified pyrylium (B1242799) salts have been used as photocatalysts for the cationic RAFT polymerization of various vinyl ethers under visible light. nih.gov
Stereoregularity and Tacticity Control in Poly(this compound)
The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. nih.gov For poly(vinyl ethers), tacticity affects properties like crystallinity, glass transition temperature, and solubility. nih.govncku.edu.tw For example, highly isotactic poly(isobutyl vinyl ether) is a semicrystalline material, whereas the commercially available atactic form is a liquid at room temperature. nih.gov
Controlling the stereoregularity during the cationic polymerization of vinyl ethers has been a long-standing goal. nih.gov
Early Work: In the late 1940s, it was discovered that using the strong Lewis acid BF₃·OEt₂ at low temperatures (−78 °C) for vinyl ether polymerization resulted in semicrystalline, isotactic polymers. nih.govacs.org
Modern Approaches: More recently, significant progress has been made using specifically designed catalyst systems. nih.gov Titanium-based Lewis acid catalysts with bulky aryloxy substituents, in combination with an initiator, have been used to produce highly isotactic poly(isobutyl vinyl ether) at −78 °C. nih.govacs.org Triamine-based bulky complexes combined with methylaluminoxane (B55162) (MAO) and a borate (B1201080) have also been reported to yield stereoregular poly(vinyl ethers) at ambient temperatures. nih.gov The use of certain trifluoromethyl sulfonates in combination with specific ligands has also shown to produce poly(ethyl vinyl ether) with high isotacticity (up to 81% meso dyads) at -60 °C. nih.gov
The ability to control both the molecular weight and the tacticity simultaneously is a key area of research. Cationic RAFT polymerization has been combined with stereoselective catalysts to achieve this dual control. nih.gov
| Catalyst System | Monomer | Resulting Tacticity |
| BF₃·OEt₂ (at -78 °C) | Vinyl Ethers | Semicrystalline, isotactic. nih.govacs.org |
| Titanium-based Lewis acid with bulky aryloxy substituents | Isobutyl Vinyl Ether (iBVE) | Highly isotactic. nih.govacs.org |
| Triamine-based bulky complexes / MAO / Borate | Vinyl Ethers | Stereoregular at ambient temperatures. nih.gov |
| Trifluoromethyl sulfonates / Ligands (at -60 °C) | Ethyl Vinyl Ether | High isotacticity (up to 81% m). nih.gov |
Radical and Hybrid Polymerization Approaches
This compound's reluctance to undergo conventional free-radical homopolymerization has spurred the development of specialized radical and hybrid polymerization strategies. These methods leverage the electronic disparity between MVE and other monomers to create copolymers with unique structures and properties.
The free-radical copolymerization of this compound with strongly electron-deficient monomers, such as maleic anhydride (B1165640) (MA), is a well-established method for producing alternating copolymers. researchgate.net Due to the significant difference in electron density between the electron-rich MVE and the electron-deficient MA, these monomers exhibit a high tendency to form a 1:1 alternating structure in the copolymer chain, often irrespective of the initial monomer feed ratio. researchgate.netgoogle.com This behavior is attributed to the formation of a charge-transfer complex (CTC) between the donor (MVE) and acceptor (MA) monomers, which then participates in the polymerization. researchgate.net
The polymerization is typically initiated by free-radical initiators, such as organic peroxides or azo compounds, in an organic solvent. sci-hub.se The reaction temperature is generally maintained between 40°C and 80°C. google.com Research on the copolymerization of ethyl vinyl ether (EVE), a close structural analog of MVE, with maleic anhydride has provided insight into the reactivity ratios of this system. The low reactivity ratios for both monomers (rMA ≈ 0.035 and rEVE ≈ 0.018) and their product (rMA * rEVE << 1) confirm the strong tendency toward alternation.
A representative data set for the free-radical copolymerization of maleic anhydride and an alkyl vinyl ether is presented below:
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Structure |
| Maleic Anhydride | Ethyl Vinyl Ether | 0.035 | 0.018 | 0.00063 | Highly Alternating |
Data for Ethyl Vinyl Ether, a close analog of this compound.
This predictable alternating structure is highly desirable for applications where a defined sequence of functional groups along the polymer backbone is critical.
A more intricate hybrid approach is the radical-promoted cationic copolymerization, which allows for the copolymerization of MVE with monomers that typically undergo radical polymerization, such as acrylates. cmu.eduresearchgate.net This method overcomes the inherent inability of MVE to undergo radical homopolymerization. cmu.edu
The mechanism involves a switch from a free-radical to a cationic polymerization. cmu.edu The process is initiated with a conventional free-radical initiator in the presence of both monomer types and a cationic initiator, often a diphenyl iodonium (B1229267) salt. cmu.eduresearchgate.net The free-radical initiator first initiates the polymerization of the electron-deficient monomer (e.g., methyl methacrylate, MMA). The growing poly(methyl methacrylate) radical can then add to a this compound monomer. cmu.edu This event, however, does not lead to a standard radical propagation with MVE. Instead, the newly formed, electron-donating polymeric radical is oxidized by the iodonium salt to a carbocation. cmu.eduresearchgate.net This carbocation then initiates the cationic polymerization of the this compound, effectively switching the polymerization mechanism mid-chain. cmu.edu This process allows for the incorporation of both monomer types into the same polymer chain, creating unique copolymer structures that would be inaccessible through a single polymerization mechanism. researchgate.net
Synthesis and Characterization of this compound-Based Block Copolymers
The synthesis of block copolymers containing MVE segments has been a significant area of research, driven by the unique properties that arise from the combination of different polymer blocks. Living cationic polymerization is a key technique for creating well-defined poly(this compound) (PMVE) blocks, which can then be combined with other polymer segments synthesized by different polymerization methods. researchgate.netresearchgate.net
A common strategy involves the use of a dual initiator, which possesses two initiating sites capable of initiating different types of polymerization. researchgate.net For instance, a dual initiator can be designed to have one site for living cationic polymerization of MVE and another site for a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the sequential synthesis of a PMVE block followed by the growth of a second block, such as poly(tert-butyl acrylate) or polystyrene, from the other end of the initiator. researchgate.net
The resulting block copolymers are then thoroughly characterized to confirm their structure and properties. Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence of both blocks and to determine the copolymer composition.
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the block copolymer, providing evidence of a controlled polymerization process.
Differential Scanning Calorimetry (DSC): To identify the glass transition temperatures (Tg) of the individual blocks, which can indicate microphase separation.
Below is a table summarizing the synthesis and characterization of a representative this compound-based block copolymer:
| Block 1 | Block 2 | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Poly(methyl methacrylate) | Poly(isobutyl vinyl ether) | RCMP & PROAD | 13,100 | 1.31 | -20 (PIBVE), 103 (PMMA) |
Data for a PMMA-b-PIBVE block copolymer, where isobutyl vinyl ether is a close analog of this compound. RCMP: Reversible Complexation Mediated Living Radical Polymerization; PROAD: Photoinduced Radical Oxidation Addition Deactivation.
The distinct glass transition temperatures for each block in the example above confirm that the two polymer segments are immiscible and have phase-separated, a hallmark of many block copolymers that leads to their unique morphologies and properties.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For this compound, theoretical studies have focused on the rotation around the C-O single bond, which gives rise to two main planar conformers: synperiplanar (or cis) and antiperiplanar (or trans).
In the synperiplanar conformation, the methyl group and the vinyl group are on the same side of the C-O bond. In the antiperiplanar conformation, they are on opposite sides. Quantum chemical calculations have shown that the synperiplanar conformer is more stable than the antiperiplanar one. aip.org A theoretical study determined the energy difference between the two isomers, finding the synperiplanar-MVE to be 7.11 kJ/mol more stable than the antiperiplanar-MVE. aip.org This preference is influenced by a combination of steric and electronic effects, including nonbonded interactions. libretexts.orgacs.org The interconversion between these conformers and the energy barriers separating them can be mapped on a potential energy surface, providing a comprehensive picture of the molecule's flexibility.
Table 1: Relative Stability of this compound Conformers
| Conformer | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| Synperiplanar | 0.00 | More Stable |
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic behavior of this compound. These methods solve the Schrödinger equation approximately to determine the molecule's electronic structure and related properties. wavefun.com
A variety of ab initio (from first principles) and Density Functional Theory (DFT) methods have been employed to study this compound. These methods differ in their level of theory, accuracy, and computational cost.
Commonly used methods in the study of MVE and its reactions include:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A popular hybrid DFT functional used with basis sets like 6-31G(d,p) and 6-311G(d,p) to investigate molecular structures, vibrational frequencies, and reaction mechanisms. mdpi.comresearchgate.netnih.gov
BHandHLYP : Another hybrid DFT functional used, for instance, with the 6-311++G(d,p) basis set for geometry optimizations and frequency calculations in reaction studies. aip.org
QCISD (Quadratic Configuration Interaction with Single and Double excitations) : A high-level ab initio method used for accurate single-point energy calculations, for example, with the 6-31G(d,p) basis set. aip.org
Composite Methods (CBS-Q, CBS-APNO, G3) : These methods combine results from several high-level calculations to achieve very accurate energies, which are crucial for determining thermochemical properties like enthalpies of formation. nih.gov
These computational studies provide detailed information on thermodynamic properties such as enthalpy, entropy, and heat capacity for MVE and its corresponding radicals. nih.gov
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in atoms and bonds, providing a chemically intuitive picture of bonding. wikipedia.orgwisc.edu It translates the complex molecular orbitals into localized bonds, lone pairs, and antibonds that align with Lewis structure concepts. joaquinbarroso.com
For this compound, NBO analysis reveals the nature of the bonding and hybridization of its constituent atoms. The oxygen atom is found to be sp² hybridized. stackexchange.com This means it has one p orbital containing a lone pair of electrons, which can interact with the two p orbitals of the carbon-carbon double bond. stackexchange.com This interaction, or delocalization of electrons, involves the overlap of these three p orbitals to form three molecular orbitals, which is key to understanding the molecule's electronic structure and reactivity. stackexchange.comechemi.com NBO analysis quantifies the stabilization energy associated with these delocalization effects, which arise from interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org
The stability of this compound's conformers is not only governed by covalent bonding but also by more subtle nonbonded interactions. These interactions can be either attractive or repulsive and play a significant role in determining the molecule's preferred three-dimensional structure. acs.org
Theoretical calculations have been used to analyze these forces. The greater stability of the synperiplanar conformer, for example, is partly attributed to attractive nonbonded interactions. acs.org The study of thermochemical properties through computational methods also sheds light on molecular stability by determining bond dissociation energies (BDEs). nih.gov For instance, the BDEs for the O-CH₃ and C-OCH₃ bonds in this compound have been calculated and compared to similar bonds in other molecules, revealing insights into their relative strengths. nih.gov
Theoretical Kinetic and Mechanistic Studies of Reactions
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions and predicting their rates. For this compound, theoretical studies have investigated its reactivity in various chemical processes, including cycloadditions and atmospheric oxidation reactions.
By mapping the potential energy surface for a reaction, computational methods can identify transition states—the highest energy points along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.
Similarly, the reaction of MVE with the nitrate (B79036) radical (NO₃) has been studied, yielding a theoretically relevant rate constant of k₁ = (7.2 ± 1.5) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org The reaction with hydroxyl (OH) radicals has also been a subject of study, with experimentally determined Arrhenius expressions providing a benchmark for theoretical predictions. aip.org
Molecular Electron Density Theory (MEDT) has been applied to study the hetero-Diels–Alder reaction between 3-methylene-2,4-chromandione and this compound. mdpi.comresearchgate.net This DFT-based approach analyzes the electron density to understand reactivity and selectivity. The analysis revealed the reaction is highly polar, which accounts for a very low activation energy and explains the observed regioselectivity and stereoselectivity. mdpi.comresearchgate.net
Table 2: Calculated Reaction Rate Constants for this compound
| Reactant | Temperature (K) | Calculated Rate Constant (cm³/molecule·s) | Method |
|---|---|---|---|
| Ozone (O₃) | 298.15 | 4.8 x 10⁻¹⁷ aip.org | TST |
Computational Chemistry and Theoretical Modeling of Methyl Vinyl Ether
Theoretical Studies on the Reactivity and Reaction Mechanisms of Methyl Vinyl Ether
Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the reactivity of molecules like this compound by examining the changes in electron density throughout a reaction process. A notable application of MEDT is in the study of the hetero-Diels-Alder (HDA) reaction between 3-methylene-2,4-chromandione (MCDO) and this compound (MVE), which was investigated at the B3LYP/6-311G(d,p) computational level. mdpi.com
This theoretical approach allows for a detailed understanding of the molecular mechanism and the factors controlling selectivity in such reactions. mdpi.com Analysis using DFT-based reactivity indices characterizes MCDO as a strong electrophile, while this compound is identified as a strong nucleophile. mdpi.comresearchgate.net The nucleophilicity index (N) for this compound is calculated to be 3.20 eV, confirming its strong nucleophilic character. researchgate.net Conversely, its electrophilicity index (ω) is low, at 0.42 eV. researchgate.net
The significant difference in the electronic chemical potentials (μ) between MCDO (−4.88 eV) and this compound (−2.43 eV) points towards a highly polar reaction. mdpi.compreprints.org This polarity is further quantified by the Global Electron Density Transfer (GEDT) at the transition state structures (TSs). Values higher than 0.20 e are indicative of polar processes. mdpi.com For the reaction between MCDO and MVE, the GEDT values at the two most favorable ortho/endo transition states, TS-4on and TS-6on, are 0.38 e and 0.39 e, respectively. mdpi.comnih.gov These high GEDT values underscore the pronounced polar nature of this HDA reaction and are responsible for the very low activation energies observed. mdpi.comresearchgate.net The flow of electron density is from the nucleophilic this compound to the electrophilic MCDO, classifying the reaction as having a forward electron density flux (FEDF). researchgate.netnih.gov
The activation Gibbs free energies (ΔG), computed at 101.1 °C in dioxane, further illuminate the reaction kinetics. The most favorable reaction path proceeds via the transition state TS-4on, with an activation Gibbs free energy of 20.93 kcal·mol⁻¹. mdpi.com The reaction exhibits endo stereoselectivity, as the alternative transition state TS-4ox is 0.85 kcal·mol⁻¹ higher in energy. mdpi.com A very low pseudocyclic selectivity is also observed, with TS-6on being only 0.01 kcal·mol⁻¹ higher in Gibbs free energy than TS-4on. mdpi.com A comparative analysis of the two diastereomeric transition structures, TS-4on and TS-6on, reveals a high degree of similarity between them, which accounts for the low pseudocyclic selectivity under kinetic control. mdpi.comnih.gov
DFT-Based Reactivity Indices (eV) mdpi.comresearchgate.net
| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |
|---|---|---|---|---|
| This compound | -2.43 | 6.98 | 0.42 | 3.20 |
| 3-Methylene-2,4-chromandione (MCDO) | -4.88 | 4.16 | 2.87 | 2.16 |
Computed Energetic and Electronic Parameters for the HDA Reaction mdpi.comnih.gov
| Transition State | Global Electron Density Transfer (GEDT) (e) | Activation Gibbs Free Energy (ΔG) (kcal·mol⁻¹) |
|---|---|---|
| TS-4on | 0.38 | 20.93 |
| TS-6on | 0.39 | 20.94 |
Advanced Analytical and Spectroscopic Characterization Techniques for Methyl Vinyl Ether and Its Polymers
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy offers a powerful lens to examine the intrinsic properties of molecules. For methyl vinyl ether, these techniques reveal details about its rotational behavior and magnetic properties, while for its polymers, they elucidate structural characteristics and molecular weight distributions.
The study of the molecular rotational Zeeman effect in this compound provides valuable data on its magnetic properties and charge distribution. By analyzing the splitting of rotational transitions in the presence of an external magnetic field, key molecular parameters can be determined. Research has yielded specific values for the molecular g-values, magnetic susceptibility anisotropies, and molecular quadrupole moments of this compound. aip.org
The molecular g-values are a measure of the magnetic moment generated by the rotation of the molecule. For this compound, the diagonal elements of the g-tensor have been determined to be gaa=−0.0868±0.0005, gbb=−0.0224±0.0002, and gcc=0±0.0005. aip.org These values are crucial for understanding the interaction of the rotating molecule with a magnetic field.
Magnetic susceptibility anisotropy describes the directional dependence of the magnetization of a molecule in response to an applied magnetic field. For this compound, the anisotropies have been measured as 2χaa−χbb−χcc=8.0±0.6 x 10-6 erg/G2·mol and 2χbb−χaa−χcc=3.4±0.5 x 10-6 erg/G2·mol. aip.org
The molecular quadrupole moments provide information about the asymmetry of the molecular charge distribution. For this compound, these have been determined to be Qaa=2.8±0.5 x 10-26 esu·cm2, Qbb=0.8±0.5 x 10-26 esu·cm2, and Qcc=−3.6±0.9 x 10-26 esu·cm2. aip.org
| Molecular Property | Component | Value |
|---|---|---|
| Molecular g-values | gaa | -0.0868 ± 0.0005 |
| gbb | -0.0224 ± 0.0002 | |
| gcc | 0 ± 0.0005 | |
| Magnetic Susceptibility Anisotropies (10-6 erg/G2·mol) | 2χaa−χbb−χcc | 8.0 ± 0.6 |
| 2χbb−χaa−χcc | 3.4 ± 0.5 | |
| Molecular Quadrupole Moments (10-26 esu·cm2) | Qaa | 2.8 ± 0.5 |
| Qbb | 0.8 ± 0.5 | |
| Qcc | -3.6 ± 0.9 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for determining the molecular weight and molecular weight distribution of its polymers. Both 1H and 13C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
For the monomer, this compound, the 1H NMR spectrum shows distinct signals for the vinyl and methoxy (B1213986) protons, and their coupling patterns provide confirmation of the structure. Similarly, the 13C NMR spectrum shows characteristic peaks for the different carbon atoms in the molecule.
In the case of poly(this compound) (PMVE), NMR is used to confirm the polymer structure and to determine the number-average molecular weight (Mn). By comparing the integrals of the signals from the end-groups to those of the repeating monomer units in the polymer chain, the degree of polymerization and subsequently the molecular weight can be calculated. This quantitative NMR (qNMR) approach provides an absolute method for molecular weight determination.
| Nucleus | This compound (Monomer) - Approximate Chemical Shifts (δ, ppm) | Poly(this compound) (Polymer) - Approximate Chemical Shifts (δ, ppm) |
|---|---|---|
| 1H | Vinyl protons (~4.0-6.5 ppm), Methoxy protons (~3.6 ppm) | Backbone protons (~1.5-2.0 ppm), Methoxy protons (~3.3-3.5 ppm) |
| 13C | Vinyl carbons (~85, 153 ppm), Methoxy carbon (~58 ppm) | Backbone carbons (~38, 75 ppm), Methoxy carbon (~56 ppm) |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and to study the chemical composition of this compound and its polymers. The FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds. hu-berlin.de
For this compound, the FTIR spectrum exhibits characteristic absorption bands corresponding to the C=C double bond stretching of the vinyl group (around 1620 cm-1), the C-O-C ether linkage stretching (around 1100-1200 cm-1), and the C-H bonds of the vinyl and methyl groups. Studies of the infrared spectra have also provided evidence for the existence of rotational isomers in the vapor and liquid phases. aip.org
In the analysis of poly(this compound), FTIR is used to confirm the polymerization by observing the disappearance of the vinyl C=C stretching band and the retention of the characteristic ether C-O-C stretching bands. It is also a valuable tool for analyzing the chemical composition of polymer blends and copolymers containing PMVE, as the technique can identify the functional groups of each component. researchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm-1) in this compound | Approximate Wavenumber (cm-1) in Poly(this compound) |
|---|---|---|---|
| C=C | Stretching | ~1620 | Absent |
| C-O-C | Asymmetric Stretching | ~1200 | ~1100 |
| =C-H | Stretching | ~3000-3100 | Absent |
| -C-H (sp3) | Stretching | ~2800-3000 | ~2800-3000 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the components of a mixture and are widely used for the analysis of this compound and its polymers to assess purity, composition, and molecular weight distribution.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The purity of a this compound sample can be determined by the presence of a single major peak, with any other peaks indicating impurities.
When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also identification of the components. The mass spectrometer fragments the eluting compounds and generates a mass spectrum for each, which serves as a chemical fingerprint, allowing for unambiguous identification of this compound and any potential impurities by comparing the spectra to a library of known compounds.
| Parameter | Typical GC/GC-MS Conditions for this compound Analysis |
|---|---|
| Column Type | Capillary column (e.g., with a non-polar or mid-polar stationary phase) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless or Headspace |
| Detector (GC) | Flame Ionization Detector (FID) |
| Detector (GC-MS) | Mass Spectrometer (e.g., Quadrupole) |
| Typical Application | Purity assessment, identification of volatile impurities. |
For the analysis of non-volatile polymers like poly(this compound), liquid chromatography techniques are employed. High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) are particularly valuable.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of PMVE. In SEC, polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules. The system is calibrated with polymer standards of known molecular weight to construct a calibration curve.
Reversed-Phase Liquid Chromatography (RP-LC) can be used to separate oligomers or to analyze additives in polymer formulations. When coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detector that is not dependent on the optical properties of the analyte, RP-LC-ELSD is effective for the quantitative determination of impurities in monofunctional polyglycols like PMVE.
| Technique | Principle of Separation | Information Obtained for Poly(this compound) | Common Detectors |
|---|---|---|---|
| Size Exclusion Chromatography (SEC/GPC) | Hydrodynamic volume | Molecular weight distribution (Mn, Mw, PDI) | Refractive Index (RI), Light Scattering (LS), Viscometer |
| Reversed-Phase Liquid Chromatography (RP-LC) | Partitioning between a non-polar stationary phase and a polar mobile phase | Separation of oligomers, analysis of additives, quantification of impurities | Evaporative Light Scattering Detector (ELSD), UV-Vis |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Oligomer and Impurity Analysis
Supercritical Fluid Chromatography (SFC) is an analytical technique that combines aspects of both gas chromatography (GC) and liquid chromatography (LC). nih.gov It utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, endowing it with properties of both a liquid and a gas. chromatographyonline.com This supercritical fluid mobile phase exhibits low viscosity and high diffusivity, which facilitates high-efficiency separations. nih.gov When coupled with a mass spectrometer (MS), SFC-MS becomes a powerful tool for the analysis of complex mixtures, offering both separation and structural identification capabilities. chromatographyonline.comgrupobiomaster.com
For the analysis of polymers and oligomers, such as those derived from this compound, SFC-MS offers distinct advantages over traditional chromatographic methods. chromatographyonline.comresearchgate.net The technique is particularly well-suited for separating oligomers with different degrees of polymerization. researchgate.net The inherent properties of the supercritical fluid mobile phase allow for faster analysis times and can provide better resolution compared to high-performance liquid chromatography (HPLC). grupobiomaster.comresearchgate.net Furthermore, SFC is considered a "green" technology due to the significant reduction in the consumption of organic solvents. grupobiomaster.comchromatographyonline.com
In the context of poly(this compound) (PVME), SFC-MS is applicable for the characterization of oligomeric distributions and the identification of impurities. The separation of complex oligomeric isocyanates has been successfully demonstrated using packed column ultra-high performance SFC-MS (UHPSFC-MS), showcasing the technique's potential for resolving non-volatile, high molecular weight components and their side-reaction products. soton.ac.uk This approach allows for the baseline separation and quantification of oligomers, which is crucial for understanding how the distribution of molecular species affects the bulk properties of the polymer. soton.ac.uk The optimization of experimental parameters, such as the organic modifier, is crucial for achieving successful chromatographic separation and a strong MS signal response. grupobiomaster.com
| Parameter/Feature | Description | Relevance to PVME Analysis |
|---|---|---|
| Mobile Phase | Primarily supercritical CO2, often with a polar organic solvent (modifier) like methanol (B129727). nih.gov | Allows for efficient separation of PVME oligomers with varying polarity. |
| Stationary Phases | A wide range of packed columns, similar to HPLC, can be used to tailor selectivity. chromatographyonline.com | Enables optimization for separating structurally similar impurities from the main polymer chains. |
| Detection | Mass Spectrometry (MS) provides molecular weight and structural information for each separated component. chromatographyonline.com | Crucial for identifying unknown impurities and confirming the degree of polymerization of oligomers. |
| Speed | Faster analysis and column equilibration times compared to LC. grupobiomaster.comchromatographyonline.com | Increases throughput for quality control and research applications. |
| Resolution | Can offer superior resolution for oligomeric series. researchgate.net | Allows for the separation of individual PVME oligomers that may co-elute in other systems. |
| "Green" Chemistry | Reduces the use of toxic and expensive organic solvents. chromatographyonline.com | Minimizes environmental impact and operational costs. |
Thermal and Mechanical Characterization of Polymers
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the properties of polymeric materials like poly(vinyl methyl ether). researchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This analysis provides critical information on the thermal stability of a polymer, revealing the temperatures at which decomposition and degradation occur. youtube.comyoutube.com The resulting data can be used to determine the onset of degradation, quantify the composition of multi-component systems (such as filler content), and study decomposition kinetics. youtube.comyoutube.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. polymersource.ca This technique is used to detect physical and chemical transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net For amorphous polymers like PVME, the glass transition temperature is a key parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. osti.gov
For poly(vinyl methyl ether), DSC analysis is commonly used to determine its glass transition temperature. Studies have reported a Tg for amorphous PVME at approximately 248 K (-25 °C). osti.gov Another analysis using a TA Q100 differential scanning calorimeter at a heating rate of 10°C/min determined the Tg to be -21.13°C. polymersource.ca DSC is also employed to investigate the phase transitions of PVME in aqueous solutions, as it is a thermosensitive polymer that exhibits a lower critical solution temperature (LCST). researchgate.netmdpi.com TGA can be used to assess the thermal stability of PVME and its composites, indicating the temperature range in which the polymer is stable before significant mass loss due to thermal decomposition begins. mdpi.com
| Reported Tg | Analytical Method | Reference |
|---|---|---|
| -21.13 °C | Differential Scanning Calorimetry (DSC) | polymersource.ca |
| 248 K (-25 °C) | Adiabatic Calorimetry and Temperature-Modulated DSC (TMDSC) | osti.gov |
Polymer Fractionation Methodologies
Continuous Polymer Fractionation (CPF) and Continuous Spin Fractionation (CSF) for Poly(vinyl methyl ether)
Synthetic polymers are inherently polydisperse, meaning they consist of chains with a range of molecular weights. For many advanced applications, it is necessary to reduce this polydispersity and obtain fractions with a narrower molecular weight distribution. acs.org Continuous Polymer Fractionation (CPF) and Continuous Spin Fractionation (CSF) are two large-scale techniques developed for this purpose. acs.orgacs.org Both methods are based on liquid-liquid phase separation, where lower molecular weight components preferentially accumulate in a dilute phase (sol), while higher molecular weight species are concentrated in a more concentrated phase (gel). uni-mainz.de
Continuous Polymer Fractionation (CPF) involves mixing a polymer solution (the feed) with an extracting agent (a non-solvent or a solvent of tailored quality). acs.orguni-mainz.de This can be performed in equipment such as a separation column or a mixer-settler extractor. acs.org The feed enters the column, and as it mixes with the extracting agent, two phases separate due to density differences. The gel phase, rich in high molecular weight polymer, is collected at the bottom, while the sol phase, containing the lower molecular weight fractions, leaves from the top. acs.org
Continuous Spin Fractionation (CSF) is a more advanced method designed to overcome some limitations of CPF, such as low polymer concentrations and slow throughput. acs.orgresearchgate.net In CSF, the concentrated polymer solution is pressed through spinning nozzles, creating a large number of very thin threads. acs.orgresearchgate.net This process dramatically increases the surface area for mass transfer between the polymer feed and the extracting agent, overcoming the kinetic impediments caused by the high viscosity of the polymer solution. researchgate.net
A direct comparison of these two techniques was performed using a commercial sample of poly(vinyl methyl ether). acs.orgacs.org The study demonstrated that CSF has a significantly better fractionation performance and a much higher throughput than CPF. acs.orgacs.org For the fractionation of PVME, a solution in ethanol (B145695) was used as the feed, with n-hexane serving as the non-solvent. acs.org The results showed that CSF is a more efficient and scalable method for producing large quantities of PVME with reduced non-uniformity. acs.org
| Parameter | Continuous Polymer Fractionation (CPF) | Continuous Spin Fractionation (CSF) | Reference |
|---|---|---|---|
| Principle | Liquid-liquid extraction in a separation column or mixer-settler. acs.org | Liquid-liquid extraction enhanced by spinning nozzles to create high surface area. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Throughput (PVME) | 20 g/hour (mixer-settler); 36 g/hour (separation column). acs.org | 109 g/hour. acs.org | acs.org |
| Performance | Suitable for reducing non-uniformity. acs.org | Demonstrated better fractionation performance than CPF. acs.orgacs.org | acs.orgacs.org |
| Solvent System (for PVME) | Ethanol (solvent) and n-hexane (non-solvent). acs.org | Ethanol (solvent) and n-hexane (non-solvent). acs.org | acs.org |
| Key Advantage | Established method for polymer fractionation. acs.org | Higher throughput (approx. 3x greater than CPF), better performance, and easier scalability. acs.orgacs.org | acs.orgacs.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Carbon dioxide |
| Ethanol |
| n-Hexane |
| Methanol |
| Pullulan |
| Hydroxy ethyl cellulose |
Applications and Functional Materials Derived from Poly Methyl Vinyl Ether and Copolymers
Poly(Methyl Vinyl Ether-alt-Maleic Anhydride) (PVM/MA) Based Systems
The alternating copolymer of this compound and maleic anhydride (B1165640), PVM/MA, is a particularly versatile precursor. Its anhydride groups are readily hydrolyzed to form dicarboxylic acids, rendering the polymer water-soluble and pH-sensitive. This reactivity is harnessed to create a range of functional materials for biomedical and industrial applications.
The fabrication of PVM/MA nanoparticles is a significant area of research, particularly for biomedical applications where such particles can act as carriers for therapeutic agents. A key technology in this field is the Solution-Enhanced Dispersion by Supercritical CO2 (SEDS) process. This technique utilizes supercritical carbon dioxide as an antisolvent to precipitate polymer nanoparticles from an organic solution.
The SEDS process allows for precise control over particle size and morphology by manipulating process parameters. Research has shown that the concentration of the PVM/MA solution is a dominant factor in determining the final particle size; lower initial concentrations lead to significantly smaller nanoparticles. For instance, PVM/MA nanoparticles with mean sizes ranging from 25.4 nm to 52.4 nm have been successfully produced using this method. The flow rate of the polymer solution also influences the particle shape, with higher rates potentially leading to elongated or peanut-like morphologies.
Characterization of nanoparticles produced via SEDS confirms that the chemical integrity of the PVM/MA copolymer is maintained, indicating that SEDS is a physical precipitation process. The resulting nanoparticles typically exhibit a spherical shape, a smooth surface, and a narrow size distribution. Furthermore, they demonstrate high stability in aqueous suspensions, with zeta potential values often exceeding -40 mV, and show negligible changes in thermostability compared to the bulk polymer. A significant advantage of the SEDS process is its efficiency in removing residual organic solvents, a critical requirement for materials intended for biomedical use.
Table 1: Effect of SEDS Process Parameters on PVM/MA Nanoparticle Size
PVM/MA Concentration (%) Solution Flow Rate (mL·min⁻¹) Solvent System (Acetone:DCM) Resulting Mean Particle Size (nm) Low Low - ~25 nm High Low - ~52 nm Low High - Larger, elongated particles
Note: This table represents generalized findings from studies on the SEDS process. Exact values are dependent on specific experimental conditions.
PVM/MA and its hydrolyzed form, poly(this compound-alt-maleic acid), are highly valued in the development of hydrogels for biomedical applications. These materials are noted for their biocompatibility, hydrophilicity, and mucoadhesive properties. mdpi.com Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water, making them ideal for applications such as wound dressings and drug delivery systems. reading.ac.ukrsc.org
The swelling behavior of PVM/MA-based hydrogels is a critical property that governs their function, particularly in controlled drug release. mdpi.com The kinetics of swelling are highly sensitive to environmental stimuli such as pH and temperature. mdpi.comnih.gov This responsiveness is due to the presence of carboxylic acid groups along the polymer backbone after hydrolysis of the maleic anhydride units. mdpi.com
In composite hydrogels, such as those combining PVM/MA with thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm), this dual sensitivity allows for sophisticated control over drug delivery. mdpi.comnih.gov For example, at a temperature below the polymer's lower critical solution temperature (LCST), such as 25°C, the hydrogel network is highly swollen and can absorb significant amounts of water, achieving swelling ratios of over 1000%. mdpi.com This high swelling capacity facilitates the loading of therapeutic drugs into the hydrogel matrix. mdpi.com
When the temperature is increased to physiological levels (37°C), the thermosensitive component causes the hydrogel to deswell, significantly reducing its water content to a swelling ratio below 400%. mdpi.com This temperature-induced collapse of the network slows the diffusion of the entrapped drug, enabling a sustained release profile. mdpi.com Studies have demonstrated the sustained release of metronidazole (B1676534) from a PNIPAAm/PVM/MA hydrogel for up to 48 hours in a simulated vaginal fluid environment. mdpi.comnih.gov This mechanism, where drug release is modulated by the swelling state of the hydrogel, is a prime example of a swelling-controlled diffusion mechanism. tandfonline.com
Hydrogels serve as promising scaffolds for cell encapsulation in tissue engineering, as their highly hydrated, porous structure can mimic the natural extracellular matrix. researchgate.net Polyanions derived from poly(this compound-alt-maleic acid) have been investigated as advanced materials for this purpose. tandfonline.com These polymers can be used to form resilient capsules for encapsulating cells. tandfonline.com
Research has shown that capsules formed with a PVM/MA-based outer layer exhibit superior viability for encapsulated cells when compared to traditional calcium alginate-poly(L-lysine)-alginate (APA) capsules. tandfonline.com These modified capsules demonstrate comparable permeability and resistance to protein binding as standard APA capsules, while providing a more robust and cell-friendly microenvironment. tandfonline.com
The biocompatibility of PVM/MA-based hydrogels has been confirmed through various assessments. reading.ac.ukrsc.org For instance, hydrogels synthesized from mixtures of poly(vinyl alcohol) and PVM/MA have been evaluated using MTT assays (indirect cytotoxicity) and by monitoring cell proliferation in direct contact with the gel (direct cytotoxicity). reading.ac.ukrsc.org These tests have confirmed the non-cytotoxic nature of the materials, making them suitable for applications that involve direct contact with tissues, such as wound care. reading.ac.ukrsc.org
Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered with tailor-made recognition sites for a specific target molecule. The process involves polymerizing functional and cross-linking monomers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. This imparts a high degree of selectivity to the polymer.
Poly(this compound-alt-maleic acid) has been utilized as a polymeric backbone for the creation of MIPs. nih.govresearchgate.net In one study, the polymer was functionalized with 4-aminomethylpyridine to incorporate pyridine (B92270) groups, which were intended to increase the binding affinity for the target template, 2,4-dichlorophenol, a priority pollutant. researchgate.net This approach demonstrates how the PVM/MA structure can be chemically modified to create specific interactions for enhanced molecular recognition. The inherent stability, low cost, and ease of preparation make MIPs attractive alternatives to biological receptors in sensing applications. dntb.gov.ua The combination of MIP selectivity with the sensitivity of transducers, such as piezoelectric sensors, allows for the development of robust chemical sensors for environmental and biomedical monitoring. dntb.gov.ua
Hydrogel Development for Biomedical Applications
Role in Adhesives, Coatings, and Resins
Poly(this compound) (PVME) and its copolymers with maleic anhydride (PVM/MA) are widely used in the formulation of adhesives, coatings, and resins due to their excellent film-forming, adhesive, and modifying properties. polysciences.comchemicalbook.com
In adhesive applications, PVME acts as a tackifier and enhances the cohesion in pressure-sensitive adhesives. polysciences.com The ether linkages in its structure provide flexibility and solubility, making it a valuable component. polysciences.com Specifically, it is used to improve the adhesion and "quick stick" performance of dextrin-based adhesives on challenging substrates like metal and painted surfaces, making it suitable for packaging and laminating formulations. xinjingchem.com The mixed calcium and sodium salt of PVM/MA copolymer is a key ingredient in denture adhesive formulations, where its high viscosity and strong adhesion in aqueous environments provide a long-term hold. myskinrecipes.com
As a film-forming agent, PVM/MA copolymer is used in a variety of coatings. chemicalbook.com It can form transparent, tack-free films, a desirable property in both industrial and cosmetic applications. chemicalbook.com In cosmetics, it is found in hair styling products like gels and mousses, where it creates a film on the hair shafts to provide hold and improve texture. specialchem.com In skin care, it forms a protective barrier that reduces moisture loss. specialchem.com Furthermore, PVM/MA copolymers are used to create hydrophilic coatings on medical devices such as catheters to improve surface lubrication, reduce friction, and prevent protein adsorption and bacterial adhesion. chemicalbook.com
PVME also functions as a modifier for other resins. Its compatibility with various polymers, including nitrocellulose and acrylic resins, allows it to be used as a plasticizing soft resin, making the final adhesive or coating film softer and more flexible. ci.guide
Table 2: Applications of PVME and PVM/MA in Formulations
Polymer Application Area Function Specific Use Examples Poly(this compound) (PVME) Adhesives Tackifier, Adhesion Promoter, Plasticizer Packaging, Laminating, Pressure-sensitive adhesives PVM/MA Copolymer Adhesives Bioadhesive, Binder Denture adhesives, Ostomy adhesives PVM/MA Copolymer Coatings Film Former Hair sprays, Gels, Protective skin care, Medical device coatings PVME Resins Modifier, Plasticizer Modification of nitrocellulose and acrylic resins
Environmental Fate and Degradation Studies of Methyl Vinyl Ether
Atmospheric Degradation Pathways and Reactivity with Oxidants
Methyl vinyl ether (MVE) released into the atmosphere is degraded by reactions with photochemically-produced oxidants. The primary degradation pathways involve reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govcopernicus.org The estimated atmospheric half-life for the reaction with OH radicals is 11 hours, and for the reaction with ozone, it is 1.3 days. nih.gov
Studies have investigated the products formed from these reactions to understand the atmospheric fate of MVE. The reaction with OH radicals is considered the dominant degradation channel in the atmosphere. rsc.org Theoretical investigations show that the reaction proceeds mainly through the addition of the OH radical to the C=C double bond. researchgate.net
In the presence of nitrogen oxides (NOx), the reaction of MVE with OH radicals primarily yields methyl formate (B1220265) and formaldehyde (B43269). rsc.orgresearchgate.net In the absence of NOx, methyl formate and formaldehyde are still major products, though their yields are lower. rsc.orgresearchgate.net
The reaction with nitrate radicals (NO₃), which is a significant removal process for volatile organic compounds (VOCs) at night, also produces methyl formate and formaldehyde as the main oxidation products, with yields close to 50%. acs.orgnih.govuq.edu.au Other minor products, such as oxygenated nitrates and peroxynitrates, have also been detected. acs.orgnih.gov
The ozonolysis of MVE leads to a more complex mixture of products, including methyl formate, formaldehyde, hydroperoxymethyl formate, carbon dioxide (CO₂), carbon monoxide (CO), and methanol (B129727). rsc.orgresearchgate.net Notably, the formation of secondary organic aerosol (SOA) has been observed in the ozonolysis of MVE, which is significant as MVE is one of the smallest compounds known to produce aerosol during its atmospheric degradation. copernicus.orgrsc.org The mechanism involves the formation of a primary ozonide which then cleaves to form a carbonyl compound and a Criegee intermediate (CI). nih.govresearchgate.net
Products from the Gas-Phase Reaction of this compound with Atmospheric Oxidants
The table below summarizes the molar yields (%) of the major products identified in laboratory studies of the reactions of MVE with OH radicals (in the presence and absence of NOx), O₃, and NO₃ radicals at room temperature and atmospheric pressure.
| Product | Reaction with OH (in presence of NOx) rsc.orgresearchgate.net | Reaction with OH (in absence of NOx) rsc.orgresearchgate.net | Reaction with O₃ rsc.orgresearchgate.net | Reaction with NO₃ rsc.orgresearchgate.net |
|---|---|---|---|---|
| Methyl Formate | 80.9 ± 8.2 | 50.2 ± 5.1 | 73.5 ± 7.5 | 52.5 ± 6.3 |
| Formaldehyde | 76.6 ± 7.9 | 57.0 ± 6.0 | 27.8 ± 6.6 | 51.4 ± 6.2 |
| Hydroperoxymethyl Formate | - | - | 19.6 ± 6.2 | - |
| Carbon Dioxide (CO₂) | - | - | 30.3 ± 6.1 | - |
| Carbon Monoxide (CO) | - | - | 14.2 ± 1.5 | - |
| Methanol | - | - | 5.4 ± 0.9 | - |
Biodegradation and Hydrolytic Stability in Aqueous Environments
The environmental fate of this compound in aquatic systems is influenced by its hydrolytic stability and susceptibility to biodegradation. MVE is expected to undergo hydrolysis in water. nih.gov Based on data for the structurally similar compound butyl vinyl ether, the hydrolysis half-life of MVE is estimated to be 9.5 hours at pH 5, 40 days at pH 6, and 10.9 years at pH 9. nih.gov The mechanism of acid-catalyzed vinyl ether hydrolysis involves protonation of the double bond to form a carbocation intermediate, which is the rate-determining step. nih.gov Studies on related compounds show that cis isomers of vinyl ethers hydrolyze substantially faster than their trans counterparts. cdnsciencepub.com
Photooxidative Degradation of Poly(vinyl ethers) for Upcycling
Poly(vinyl ethers) (PVEs), which are used in applications like adhesives and lubricants, are a class of polymers whose recycling and degradation have been relatively underexplored. rsc.orgosti.govresearchgate.net A promising approach for managing PVE waste is chemical upcycling through photooxidative degradation. rsc.orgosti.gov This method uses visible light and photocatalysts to break down the polymer into valuable small-molecule feedstocks. rsc.orgosti.gov
Recent research has demonstrated a method for upcycling poly(isobutyl vinyl ether) (PIBVE) using visible light to generate chlorine or bromine radicals. rsc.orgosti.govrsc.org These radicals initiate the degradation process by abstracting hydrogen atoms from the polymer backbone or side chains, leading to oxidative cleavage. rsc.orgosti.gov This process can degrade up to 97% of the polymer in under three hours, and can be precisely controlled by turning the light source on or off. researchgate.net The degradation of PIBVE yields low molecular weight oligomers, alcohols, aldehydes, and carboxylic acids. osti.govresearchgate.net
This degradation protocol has also been applied to copolymers, such as poly(methyl acrylate-co-isobutyl vinyl ether), demonstrating the potential for selective degradation of polymer components with more electron-rich C-H bonds. rsc.orgosti.gov This selectivity highlights the potential of photooxidative degradation as a targeted method for valorizing plastic waste. rsc.orgosti.gov
Future Research Directions and Translational Perspectives
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of well-defined polymers from methyl vinyl ether heavily relies on the efficiency and selectivity of catalytic systems. While significant progress has been made in living cationic polymerization, the quest for more robust and versatile catalysts continues. acs.org Future research will likely focus on several key areas:
Metal-Free Organocatalysts: There is a growing interest in replacing transition metal catalysts with metal-free organic alternatives to create more environmentally friendly and cost-effective polymerization processes. acs.org While organocatalytic systems currently exhibit lower reactivity compared to their metal-based counterparts, ongoing research aims to enhance their efficiency and broaden their reaction scope. acs.org
Stereoselective Catalysis: Achieving precise control over the stereochemistry (tacticity) of poly(this compound) (PMVE) is a major goal, as it directly influences the material's physical properties. acs.org Recent breakthroughs in asymmetric ion-pairing catalysis have demonstrated the potential to produce highly stereoregular PMVE. acs.org Future work will likely involve the design of new chiral catalysts and a deeper investigation into the mechanism of stereocontrol to achieve even higher levels of selectivity. acs.orgacs.org
Stimuli-Responsive Catalysts: The development of catalytic systems that can be activated or deactivated by external stimuli like light or electricity offers temporal control over the polymerization process. acs.org This allows for the synthesis of complex polymer architectures with a high degree of precision.
Recent advancements have seen the use of various catalytic systems to control the polymerization of vinyl ethers. For instance, titanium-based Lewis acid catalysts with bulky aryloxy substituents and combinations of tin(IV) chloride with bulky phosphoric acid ligands have been shown to produce highly isotactic PMVE. acs.org Additionally, triamine-based bulky complexes with methylaluminoxane (B55162) (MAO) and borate (B1201080) have enabled the synthesis of stereoregular poly(vinyl ethers) at ambient temperatures. acs.org
Design and Synthesis of Advanced Polymeric Architectures and Functional Materials
The versatility of this compound as a monomer allows for the creation of a wide array of advanced polymeric materials with tailored properties. Future research will continue to push the boundaries of polymer design, focusing on:
Stimuli-Responsive Polymers: PMVE exhibits a lower critical solution temperature (LCST) in water, making it a key component in temperature-responsive materials. ugent.be By combining PMVE with other stimuli-responsive polymers, such as pH-sensitive poly(acrylic acid) (PAA), researchers can create materials that respond to multiple environmental cues. ugent.befigshare.comfigshare.com This opens up applications in areas like drug delivery and smart coatings.
Complex Copolymer Architectures: The combination of living cationic polymerization with other controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, enables the synthesis of complex architectures like block, graft, and star copolymers. acs.orgfigshare.comfigshare.comacs.orgresearchgate.net These intricate structures can lead to materials with unique self-assembly behaviors and functionalities. For example, the synthesis of block copolymers of MVE and other monomers like tert-butyl acrylate (B77674) allows for the creation of materials with both temperature and pH sensitivity. figshare.comfigshare.com
Functional Materials for Specific Applications: Research is increasingly focused on designing PMVE-based materials for targeted applications. This includes the development of hydrophilic polymers for use as binders in high-performance silicon anodes and sulfur cathodes for batteries, and the creation of biodegradable materials for packaging and biomedical applications. mdpi.comresearchgate.net
Interactive Data Table: Examples of Advanced Polymeric Architectures from this compound
| Polymer Architecture | Monomers Involved | Key Properties | Potential Applications |
|---|---|---|---|
| Temperature- and pH-sensitive graft copolymers | This compound, tert-butyl acrylate | Dual stimuli-responsive | Drug delivery, smart surfaces |
| ABA-type triblock copolymers | This compound, hexadecyl vinyl ether | Amphiphilic, surfactant properties | Emulsifiers, dispersants |
| Dihydrophilic AB block copolymers | This compound, methyl triethylene glycol vinyl ether | Temperature-dependent micellization | Nanocarriers, controlled release systems |
| Comb-like copolymers | Poly(isobutyl vinyl ether) macromonomer with a methacryloyl group | Controlled backbone and side chain lengths | Advanced coatings, rheology modifiers |
Integrated Computational and Experimental Approaches for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the polymerization of this compound is crucial for the rational design of new catalysts and materials. The integration of computational modeling with experimental studies provides a powerful tool for achieving this.
Mechanistic Insights into Catalysis: Computational studies can provide detailed information about the structure of catalyst-monomer complexes, transition states, and the energetics of different reaction pathways. acs.org This knowledge can guide the design of catalysts with improved activity and selectivity. For example, computational studies have been instrumental in understanding the role of ligand deceleration effects in enhancing stereoselectivity in cationic polymerization. acs.org
Predicting Polymer Properties: By simulating the polymerization process and the resulting polymer chain structures, computational models can help predict the physical and chemical properties of new materials. This can accelerate the discovery and development of polymers with desired characteristics.
Understanding Reaction Pathways: The reaction of vinyl ethers can sometimes lead to unexpected products. Computational studies can be used to explore different reaction pathways and support or refute hypothesized mechanisms. researchgate.net For instance, computational analysis has been used to understand the formation of unexpected products in the reaction of vinyl ethers with hexafluorothioacetone. researchgate.net
Interactive Data Table: Integrated Approaches in this compound Research
| Research Area | Experimental Techniques | Computational Methods | Key Outcomes |
|---|---|---|---|
| Stereoselective Polymerization | NMR Spectroscopy, GPC | Density Functional Theory (DFT) | Identification of key catalyst-monomer interactions, rational catalyst design |
| Polymerization Kinetics | In-situ IR Spectroscopy, Dilatometry | Kinetic Monte Carlo Simulations | Prediction of reaction rates and polymer microstructure |
| Self-Assembly of Block Copolymers | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Molecular Dynamics (MD) Simulations | Understanding of micelle formation and morphology |
Sustainable Chemical Processes and Circular Economy Initiatives for this compound Derivatives
The chemical industry is increasingly focused on developing sustainable processes and embracing the principles of a circular economy. This trend is highly relevant to the production and use of this compound and its derivatives.
Bio-based Feedstocks: A significant area of research is the development of sustainable routes to this compound from biomass-derived feedstocks. rsc.orgresearchgate.net For example, a novel route for the synthesis of MVE from biomass-derived ethylene (B1197577) glycol dimethyl ether has been reported, offering a more sustainable alternative to the traditional Reppe vinylation process which relies on acetylene (B1199291). rsc.org
Green Catalysis and Solvents: The use of environmentally benign catalysts and solvents is a key aspect of sustainable chemistry. nih.govmdpi.comresearchgate.net Research into lipase-catalyzed synthesis of vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers exemplifies this approach, avoiding the need for harsh reagents and simplifying purification. nih.gov
Circular Economy for PMVE: The development of strategies for the chemical and mechanical recycling of PMVE and its copolymers is essential for creating a circular economy for these materials. github.commcgc.com This includes breaking down waste polymers into their constituent monomers, which can then be used to produce new polymers. Initiatives like VinylPlus® Med, which focuses on recycling PVC medical devices, serve as a model for developing similar programs for other vinyl polymers. vinylplus.eu The broader chemical industry is also actively promoting a circular economy through plastic recycling and the development of bio-based and biodegradable materials. mcgc.com
Q & A
Q. What are the primary synthetic routes for methyl vinyl ether (MVE), and what factors influence their efficiency?
MVE is commonly synthesized via acid-catalyzed addition of methanol to acetylene or through Williamson alkylation of vinyl halides with methoxide ions . The efficiency depends on catalyst choice (e.g., KOH or Hg(OAc)₂), reaction temperature (optimal range: 60–100°C), and solvent polarity. Side reactions, such as polymerization, can be mitigated by controlled reagent addition and inert atmospheres. Recent advancements highlight microwave-assisted methods to reduce reaction times .
Q. How is the conformational preference of MVE determined experimentally and theoretically?
Gas-phase electron diffraction (ED) and infrared spectroscopy reveal MVE’s dominant cisoid-staggered conformer, where the O–CH₃ group eclipses the double bond . Ab-initio calculations (e.g., GAUSSIAN 70 with STO-3G basis sets) confirm this preference, attributing stability to nonbonded methyl/double-bond interactions . Synchrotron-based rotational spectroscopy further resolves minor conformers (<10% abundance) .
Q. What spectroscopic techniques are used to characterize MVE and its derivatives?
¹H/¹³C NMR identifies vinyl ether protons (δ 4.0–6.5 ppm) and methoxy groups (δ 3.3–3.7 ppm). MALDI-TOF-MS and SEC analyze polymer molecular weights, while ³¹P NMR tracks chain-end functionality in RAFT-synthesized copolymers . FTIR detects C=C (1640 cm⁻¹) and ether C–O (1100 cm⁻¹) stretches .
Advanced Research Questions
Q. How do nonbonded interactions influence the stability of MVE conformers?
Ab-initio studies show that the cisoid-staggered conformer’s stability arises from hyperconjugative σ(C–H) → π*(C=C) interactions, lowering energy by ~2 kcal/mol compared to transoid forms . Steric repulsion is outweighed by these stabilizing interactions, validated by CCSD(T) and M06-2X computational models . Experimental ED data corroborate this with bond-length deviations (e.g., r(C=C) = 1.330 Å) .
Q. What are the atmospheric degradation pathways of MVE, and how do computational predictions compare with experimental data?
OH radical-initiated oxidation of MVE proceeds via H-abstraction or double-bond addition, forming CF₃OCFO and CF₂O as primary products . Theoretical studies (M06-2X/aug-cc-pVTZ) predict glycolaldehyde (CFOCF₂OH), but experiments detect glyoxal (CFOCFO), suggesting secondary reactions (e.g., photolysis or wall interactions) . Discrepancies highlight the need for high-pressure chamber studies to resolve intermediate pathways.
Q. How is MVE utilized in controlled radical polymerization (CRP) techniques?
MVE serves as a comonomer in RAFT and NMP polymerizations to produce stimuli-responsive copolymers. For example, poly(MVE-alt-maleic anhydride) exhibits pH/temperature-dependent solubility, useful in drug delivery . Chain-end fidelity (>90%) is confirmed by reinitiation experiments and SEC-MALLS . Green solvents like cyclopentyl methyl ether (CPME) enhance polymerization rates (kₚₐₚₚ ~0.1 L/mol·s) while reducing toxicity .
Q. What thermodynamic parameters govern MVE’s reactivity in polymerization and oxidation?
CBS-Q and G3 calculations provide enthalpy (ΔfH°298 = −185.6 kJ/mol) and entropy (S°298 = 280 J/mol·K) for kinetic modeling . The activation energy for OH addition (1.7 kcal/mol) explains its rapid atmospheric degradation (k = 3×10⁻¹² cm³/molecule·s) . In polymerization, the ceiling temperature (T꜀ ~120°C) limits thermal stability, necessitating low-temperature protocols .
Q. How are contradictions in conformational or product data resolved in MVE studies?
Conflicting reports (e.g., conformer ratios or oxidation products) are addressed via multi-technique validation. For example, ED and IR spectra resolve minor conformers , while tandem MS/DFT simulations reconcile theoretical and experimental oxidation pathways . Collaborative datasets (e.g., NASA/JPL kinetics evaluations) standardize thermodynamic parameters .
Methodological Guidelines
3.1 Handling and Safety in Experimental Research
MVE is highly flammable (flash point: −30°C) and requires storage under nitrogen at ≤4°C . Use nitrile gloves (0.4 mm), explosion-proof equipment, and fume hoods for synthesis. Quench residues with aqueous NaHSO₃ to prevent peroxide formation .
Q. Computational Best Practices
Q. Data Reporting Standards
- Polymer Characterization : Report Đ (dispersity) via SEC, chain-end groups via ¹H NMR, and thermal transitions via DSC .
- Atmospheric Studies : Include bath gas pressure (e.g., 700 Torr air) and product yields (e.g., CF₂O: 90±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
